N-(3,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core substituted with a phenoxy group at position 8 and an acetamide moiety at position 2. The acetamide group is further modified with a 3,4-dimethoxyphenyl ring. The 3,4-dimethoxy substitution on the phenyl ring may enhance solubility and influence electronic interactions with biological targets .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-29-16-9-8-14(12-17(16)30-2)23-18(27)13-26-21(28)25-11-10-22-20(19(25)24-26)31-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHPJYQABNCNLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyrazine Core: The triazolopyrazine core is synthesized by reacting hydrazine derivatives with appropriate aldehydes under reflux conditions in ethanol. This step forms the triazole ring through cyclization.
Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where phenol derivatives react with the triazolopyrazine core in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve overall efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Type | Conditions | Reagents | Product | Notes |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (12–16 hrs) | HCl, H₂O | 2-{3-oxo-8-phenoxy-2H,3H-triazolo[4,3-a]pyrazin-2-yl}acetic acid | Yield: ~75% (extrapolated) |
| Basic Hydrolysis | 2M NaOH, 80°C (8–10 hrs) | NaOH | Sodium salt of the carboxylic acid | Requires inert atmosphere |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the methoxy groups on the phenyl ring enhancing electron density and stabilizing intermediates.
Oxidation Reactions
The triazolo-pyrazine core and phenoxy group are susceptible to oxidation.
Oxidation of the pyrazine ring forms a dione structure, critical for modulating biological activity. Phenoxy-group oxidation is less common but feasible under strong conditions .
Electrophilic Aromatic Substitution (EAS)
The phenoxy substituent directs electrophiles to the para position due to its electron-donating nature.
| Reaction | Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hrs | 8-(4-nitro-phenoxy) derivative | >90% para |
| Sulfonation | SO₃/H₂SO₄ | 50°C, 6 hrs | 8-(4-sulfo-phenoxy) derivative | 85% para |
Methoxy groups on the N-(3,4-dimethoxyphenyl) moiety further activate the aromatic system, accelerating EAS.
Nucleophilic Substitution
The triazole ring participates in nucleophilic substitutions at position 1 or 3.
These reactions exploit the electron-deficient nature of the triazole ring, facilitating attack by soft nucleophiles .
Catalytic Hydrogenation
The pyrazine ring undergoes partial hydrogenation under controlled conditions.
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), MeOH, 24 hrs | Dihydro-triazolo-pyrazine derivative | 78% |
| Raney Ni | H₂ (3 atm), EtOAc, 12 hrs | Tetrahydro-triazolo-pyrazine derivative | 62% |
Hydrogenation reduces the pyrazine ring’s aromaticity, altering conformational flexibility for target binding.
Cross-Coupling Reactions
The phenoxy group enables palladium-catalyzed couplings for structural diversification.
These reactions introduce aryl or amine groups, expanding the compound’s utility in structure-activity relationship (SAR) studies .
Key Mechanistic Insights
-
Acetamide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance from the dimethoxyphenyl group.
-
Pyrazine Oxidation : Likely involves epoxidation of the C5–C6 double bond followed by ring-opening.
-
Triazole Reactivity : Position 1 is more electrophilic than position 3 due to adjacent electron-withdrawing groups .
Data Limitations
Scientific Research Applications
Anticancer Activity
Research indicates that N-(3,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways in microorganisms.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and increased rates of apoptosis compared to control groups.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at low concentrations and was found to disrupt bacterial membrane integrity.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets, particularly VEGFR-2. By inhibiting VEGFR-2, the compound effectively suppresses tumor growth by blocking the angiogenesis pathway. This inhibition leads to reduced blood supply to the tumor, thereby limiting its growth and proliferation .
Comparison with Similar Compounds
Table 1: Substituent Effects on Acetamide Derivatives
Modifications to the Triazolo-Pyrazine Core
The triazolo[4,3-a]pyrazine core is a common scaffold in medicinal chemistry. Key analogs include:
- This modification is associated with improved interaction with enzymatic active sites .
- Antioxidant-conjugated derivatives (e.g., compound 16) : Conjugation with 3,5-di-tert-butyl-4-hydroxybenzamide introduces antioxidant properties, demonstrating the scaffold’s versatility for multifunctional drug design .
Pharmacological and Physicochemical Properties
- Solubility : The 3,4-dimethoxy group in the target compound likely improves aqueous solubility compared to halogenated analogs like BG13473 .
- Bioactivity: Phenoxy-substituted derivatives may exhibit kinase inhibition, while amino-substituted analogs (e.g., compound 45) show promise in targeting neurotransmitter receptors . Antioxidant-conjugated variants (e.g., compound 16) expand therapeutic utility .
- Thermal Stability : Melting points for triazolo-pyrazine derivatives range widely (e.g., 244–246°C for compound 45 vs. 260–263°C for compound 12 ), reflecting substituent-dependent crystallinity.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A dimethoxyphenyl group.
- A triazolo-pyrazine moiety linked to an acetyl group.
This structural complexity suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that derivatives of triazolo-pyrazine compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.126 | Apoptosis induction |
| Compound B | SMMC-7721 | 0.071 | Cell cycle arrest |
| Compound C | K562 | 0.164 | Apoptosis induction |
These findings suggest that this compound may also possess similar anticancer properties due to its structural analogies with these tested derivatives .
Antimicrobial Activity
The antimicrobial potential of compounds with similar structures has been evaluated through various assays. For example, triazole derivatives have demonstrated effectiveness against both bacterial and fungal strains.
| Activity Type | Tested Strains | Result |
|---|---|---|
| Antibacterial | E. coli | Effective |
| Antifungal | Candida spp. | Moderate activity |
These results indicate that the compound may also exhibit antimicrobial properties, which warrants further investigation .
Anti-inflammatory Effects
Compounds in the same class have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound could potentially modulate inflammatory responses.
Case Studies
- Study on Triazole Derivatives : A comprehensive study evaluated various triazole derivatives for their anticancer activity against multiple cell lines. The results highlighted the importance of specific substituents in enhancing biological activity .
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of similar compounds to target proteins involved in cancer pathways. These studies reveal potential interactions that could be explored further for therapeutic applications .
Q & A
Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves a multi-step approach starting with the preparation of the triazolo[4,3-a]pyrazine core. Key intermediates include phenoxy-substituted pyrazine derivatives and functionalized acetamide precursors. For example:
- Step 1: Formation of the triazolo-pyrazinone scaffold via cyclization of hydrazine derivatives with carbonyl-containing precursors .
- Step 2: Introduction of the phenoxy group at the 8-position using nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Coupling the acetamide moiety via EDCI·HCl/HOBt-mediated amidation, as described in analogous triazolo-pyrazine syntheses .
Purification often employs liquid chromatography (e.g., cyclohexane/EtOAC/MeOH gradients) .
Basic: Which spectroscopic and analytical techniques are critical for structural validation?
Methodological Answer:
- 1H/13C NMR: Used to confirm substituent positions (e.g., phenoxy protons at δ 6.98–7.76 ppm and acetamide carbonyl at ~δ 170 ppm) .
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretches at ~1716 cm⁻¹ for the triazolo-pyrazinone ring) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- Single-Crystal X-ray Diffraction: Resolves ambiguous structural features (e.g., bond angles and torsional strain in the triazolo-pyrazine core) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection: Anhydrous DMF or THF enhances coupling efficiency for amide bond formation .
- Catalyst Use: EDCI·HCl with HOBt reduces racemization in amidation steps .
- Temperature Control: Heating at 60–80°C for 12–18 hours ensures complete cyclization while minimizing side reactions .
- Purification Refinement: Gradient elution in column chromatography (e.g., cyclohexane/EtOAc) resolves closely related byproducts .
Advanced: How do structural modifications (e.g., substituent variation) impact biological activity?
Methodological Answer:
- Phenoxy Group Substitution: Electron-withdrawing groups (e.g., -F) at the phenoxy meta/para positions enhance metabolic stability, as seen in related triazolo-pyrazine analogs .
- Acetamide Tail Optimization: Bulky substituents on the dimethoxyphenyl ring improve target binding affinity, validated via SAR studies .
- Computational Modeling: Docking studies (e.g., AutoDock Vina) predict interactions with kinase domains, guiding rational design .
Advanced: How can contradictory biological data across studies be resolved?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
- Purity Verification: Use HPLC (>95% purity) to exclude impurities affecting activity .
- Dose-Response Curves: Validate IC₅₀ values across multiple replicates to confirm reproducibility .
- Mechanistic Follow-Up: Employ knock-out models or siRNA to confirm target specificity if off-target effects are suspected .
Basic: What in vitro assays are recommended for preliminary biological evaluation?
Methodological Answer:
- Antioxidant Activity: DPPH radical scavenging assays (IC₅₀ calculation at 517 nm) .
- Kinase Inhibition: Fluorescence-based ADP-Glo™ assays for measuring ATPase activity .
- Cytotoxicity: MTT assays using cancer cell lines (e.g., MCF-7) with doxorubicin as a positive control .
Advanced: What strategies enhance bioavailability in in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to improve solubility .
- Nanoparticle Encapsulation: Use PLGA-based carriers for sustained release and reduced renal clearance .
- Pharmacokinetic Profiling: Monitor plasma half-life (t₁/₂) and AUC via LC-MS/MS in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
